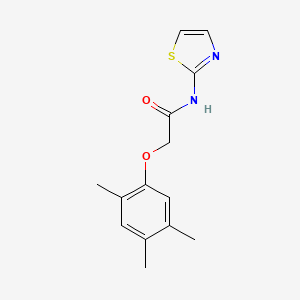
2,3-dichloro-N-(2,4-difluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-(2,4-difluorophenyl)benzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases such as neuropathic pain, inflammation, and cancer.
Mecanismo De Acción
2,3-dichloro-N-(2,4-difluorophenyl)benzamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes. The P2X7 receptor is activated by extracellular ATP, leading to the opening of the channel and influx of calcium ions. 2,3-dichloro-N-(2,4-difluorophenyl)benzamide blocks the activation of the P2X7 receptor, preventing calcium influx and downstream signaling pathways.
Biochemical and Physiological Effects:
2,3-dichloro-N-(2,4-difluorophenyl)benzamide has been found to have various biochemical and physiological effects. In animal models, 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has been shown to reduce pain behavior, inflammation, and cancer cell proliferation. 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has also been found to reduce cytokine release and oxidative stress in animal models. However, the exact mechanisms behind these effects are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dichloro-N-(2,4-difluorophenyl)benzamide has several advantages for lab experiments. It is highly selective for the P2X7 receptor, which reduces the potential for off-target effects. 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has also been optimized for high yield and purity in synthesis, which ensures consistency in lab experiments. However, 2,3-dichloro-N-(2,4-difluorophenyl)benzamide also has limitations for lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions. 2,3-dichloro-N-(2,4-difluorophenyl)benzamide also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 2,3-dichloro-N-(2,4-difluorophenyl)benzamide. One area of research is to further investigate its potential therapeutic effects in various diseases such as neuropathic pain, inflammation, and cancer. Another area of research is to study the underlying mechanisms behind its biochemical and physiological effects. Additionally, there is potential for the development of new derivatives of 2,3-dichloro-N-(2,4-difluorophenyl)benzamide with improved potency and pharmacokinetics. Overall, 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has shown promising results in scientific research and has potential for future therapeutic applications.
Métodos De Síntesis
The synthesis of 2,3-dichloro-N-(2,4-difluorophenyl)benzamide involves the reaction of 2,3-dichlorobenzoic acid with 2,4-difluoroaniline in the presence of thionyl chloride and triethylamine. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis method has been optimized to achieve high yield and purity of 2,3-dichloro-N-(2,4-difluorophenyl)benzamide.
Aplicaciones Científicas De Investigación
2,3-dichloro-N-(2,4-difluorophenyl)benzamide has shown promising results in various scientific research applications. Its selective antagonism of the P2X7 receptor has been found to have potential therapeutic effects in neuropathic pain, inflammation, and cancer. In neuropathic pain, 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has been shown to reduce pain behavior in animal models. In inflammation, 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has been found to reduce cytokine release and inflammation in animal models. In cancer, 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has been shown to inhibit cancer cell proliferation and induce cell death in vitro and in vivo.
Propiedades
IUPAC Name |
2,3-dichloro-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F2NO/c14-9-3-1-2-8(12(9)15)13(19)18-11-5-4-7(16)6-10(11)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXMFZAOMALQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(2,4-difluorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5768905.png)
![3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5768908.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)
![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)
![4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide](/img/structure/B5768947.png)
![N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)
methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)
![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)

![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)